1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
CAS No.: 944937-28-4
Cat. No.: VC2287495
Molecular Formula: C19H31N3O2Si
Molecular Weight: 361.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944937-28-4 |
|---|---|
| Molecular Formula | C19H31N3O2Si |
| Molecular Weight | 361.6 g/mol |
| IUPAC Name | N-methoxy-N-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxamide |
| Standard InChI | InChI=1S/C19H31N3O2Si/c1-13(2)25(14(3)4,15(5)6)22-10-9-16-11-17(12-20-18(16)22)19(23)21(7)24-8/h9-15H,1-8H3 |
| Standard InChI Key | OUXUZOJXPBBCPZ-UHFFFAOYSA-N |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)N(C)OC |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)N(C)OC |
Introduction
Chemical Structure and Properties
Structural Features
1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide is characterized by a pyrrolo[2,3-b]pyridine core, which consists of a pyrrole ring fused with a pyridine ring. This bicyclic heterocyclic system is functionalized with two key moieties:
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A triisopropylsilanyl (TIPS) protecting group at the N1 position
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A carboxylic acid methoxy-methyl-amide functionality at the C5 position
The compound has a molecular formula of C19H31N3O2Si and a molecular weight of 361.56 g/mol. The triisopropylsilanyl group enhances the compound's stability and solubility in organic solvents, making it particularly useful in multi-step synthetic processes.
Physical and Chemical Properties
Based on the analysis of structurally related compounds, the following physical and chemical properties can be inferred for 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide:
The TIPS group at the N1 position significantly influences the compound's properties by providing steric protection and enhanced lipophilicity, while the methoxy-methyl-amide group at C5 introduces potential for hydrogen bonding interactions.
Synthesis and Preparation Methods
General Synthetic Strategy
The synthesis of 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide typically follows a multi-step process that can be outlined as follows:
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Protection of the nitrogen at position 1 with a triisopropylsilyl group
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Functionalization at the C5 position
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Introduction of the methoxy-methyl-amide moiety
These steps require careful control of reaction conditions to ensure selectivity and high yields.
Detailed Synthetic Pathway
A proposed synthetic route for 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide is presented in Table 1.
Table 1: Proposed Synthetic Route for 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
| Step | Reaction | Reagents and Conditions | Key Considerations |
|---|---|---|---|
| 1 | N1-Protection | TIPSCl, NaH, THF, 0°C to rt, 12h | Anhydrous conditions essential |
| 2 | C5-Functionalization | n-BuLi or LDA, THF, -78°C, followed by CO2 | Temperature control critical |
| 3 | Carboxylic Acid Activation | SOCl2 or (COCl)2, DCM, 0°C to rt | Excluding moisture |
| 4 | Amide Formation | CH3ONHCH3·HCl, TEA or DIPEA, DCM, 0°C to rt | Monitoring reaction completion |
Synthetic Challenges
The synthesis of 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide presents several challenges:
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Regioselectivity during C5 functionalization
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Maintaining the integrity of the TIPS protecting group throughout multiple synthetic steps
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Achieving high yields in the amide formation step
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Purification of the final product and intermediates
These challenges can be addressed through careful optimization of reaction conditions and purification methods.
Structural Comparison with Related Compounds
To better understand the unique features of 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide, it is valuable to compare it with structurally related compounds.
Table 2: Comparative Analysis of Structurally Related Compounds
This comparison highlights that the substitution pattern significantly influences physicochemical properties, reactivity, and potential biological activity. The carboxylic acid methoxy-methyl-amide functionality at C5 in the target compound provides unique opportunities for further transformations and potential interactions with biological targets.
Related pyrrolopyridine structures have shown activity in CSF1R inhibition, which is critical for neuroinflammation studies. The unique substitution pattern in 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide may confer specific biological activities that warrant further investigation.
Research Applications
Medicinal Chemistry Applications
1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide has several potential applications in medicinal chemistry:
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As a building block for constructing more complex bioactive molecules
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As an intermediate in the synthesis of kinase inhibitors and other enzyme-targeting compounds
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In structure-activity relationship studies for optimizing biological activity
The methoxy-methyl-amide functionality is particularly valuable as it can be transformed into various other functional groups, providing access to a diverse range of derivatives with potentially enhanced bioactivity.
Synthetic Methodology Development
The compound also serves as a model system for developing and refining synthetic methodologies:
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Selective functionalization of heterocyclic systems
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Protection strategies for sensitive functional groups
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Optimization of amide formation reactions
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Development of regioselective C-H activation protocols
These methodological advancements contribute to the broader field of organic synthesis and facilitate the preparation of complex heterocyclic compounds.
Spectroscopic and Analytical Applications
From an analytical perspective, 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide can serve as:
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A reference compound for developing chromatographic methods for pyrrolopyridine derivatives
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A model for NMR studies of heterocyclic systems
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A standard for mass spectrometric analysis of silicon-containing heterocycles
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